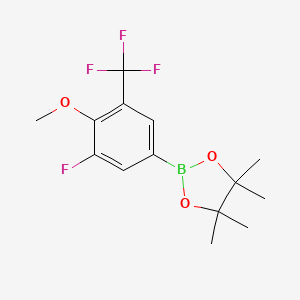
3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid pinacol ester is a specialized organoboron compound known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound features a boronic acid moiety protected as a pinacol ester, which enhances its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 3-fluoro-4-methoxy-5-trifluoromethylphenylboronic acid with pinacol in the presence of a dehydrating agent such as molecular sieves or an acid catalyst. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the boronic acid.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactions with rigorous control of temperature and moisture. The use of continuous flow reactors can enhance the efficiency and safety of the process, ensuring consistent product quality.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This reaction is a key application of the compound, facilitating the formation of carbon-carbon bonds.
Oxidation and Reduction: The boronic ester can undergo oxidation to form phenols or reduction to form boronic acids.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an organic solvent (e.g., toluene or water).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Suzuki-Miyaura Reaction: Biaryls or substituted biphenyls.
Oxidation: Phenols.
Reduction: Boronic acids.
科学的研究の応用
Chemistry: The compound is widely used in organic synthesis for constructing complex molecules, particularly in pharmaceuticals and agrochemicals. Biology: It serves as a tool in bioconjugation studies, where it can be used to label biomolecules for imaging or tracking purposes. Medicine: The compound's derivatives are explored for their potential therapeutic properties, including anticancer and anti-inflammatory activities. Industry: It is employed in the development of materials with specific electronic or optical properties.
作用機序
The compound exerts its effects primarily through its role as a boronic ester in cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The molecular targets and pathways involved are typically the organic substrates undergoing the cross-coupling reaction.
類似化合物との比較
Phenylboronic acid pinacol ester: Similar structure but lacks the fluorine and methoxy groups.
Biphenylboronic acid pinacol ester: Contains two phenyl rings instead of one.
3-Fluoro-4-methoxyphenylboronic acid pinacol ester: Lacks the trifluoromethyl group.
Uniqueness: The presence of the trifluoromethyl group in 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid pinacol ester enhances its reactivity and stability compared to similar compounds. This makes it particularly useful in demanding synthetic applications.
生物活性
3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid pinacol ester (CAS No. 445303-67-3) is a boronic acid derivative notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound's unique structure, featuring fluorine and methoxy groups, enhances its biological activity and selectivity, making it a subject of interest in various research fields.
- Molecular Formula : C13H15BF4O2
- Molecular Weight : 290.06 g/mol
- CAS Number : 445303-67-3
The biological activity of boronic acids like this compound primarily involves their ability to interact with biomolecules such as enzymes and receptors. The boron atom can form reversible covalent bonds with diols, which is crucial in the inhibition of certain enzymes, particularly proteases and kinases.
Anticancer Activity
Research indicates that boronic acid derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of cancer cells by disrupting cell cycle progression and inducing apoptosis.
Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that a related boronic acid derivative effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways .
Antiviral Properties
Boronic acids have also been explored for their antiviral activities. The ability of these compounds to inhibit viral proteases has been highlighted in several studies. For example, a related compound was shown to inhibit the replication of HIV by targeting the viral protease enzyme .
Enzyme Inhibition
The inhibition of serine proteases and other enzymes by boronic acids is well-documented. The unique electronic properties imparted by fluorine substituents enhance binding affinity to enzyme active sites. This characteristic is particularly relevant for designing selective inhibitors for therapeutic applications.
Research Findings
特性
IUPAC Name |
2-[3-fluoro-4-methoxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BF4O3/c1-12(2)13(3,4)22-15(21-12)8-6-9(14(17,18)19)11(20-5)10(16)7-8/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBDDFMWACDIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BF4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














